

Ftaxilide stability under different pH conditions

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Ftaxilide

CAS No.: 19368-18-4

Cat. No.: S003711

Get Quote

Physicochemical Properties of Ftaxilide

The table below summarizes the key baseline properties of **Ftaxilide**, which are foundational for designing stability studies [1] [2] [3].

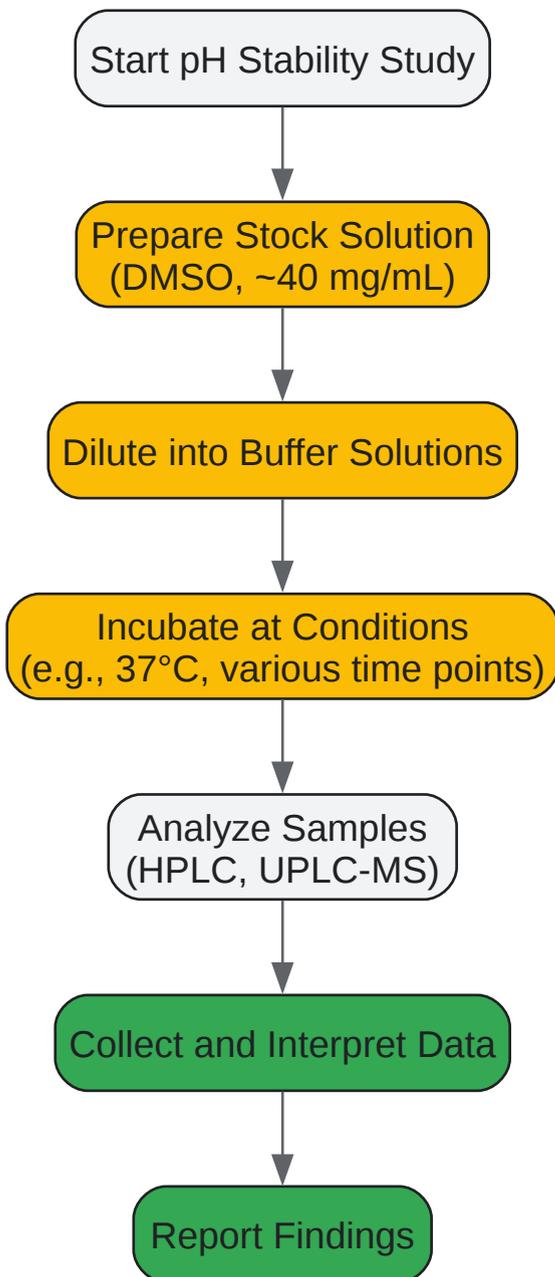
Property	Value
CAS Number	19368-18-4
Molecular Formula	C ₁₆ H ₁₅ NO ₃
Molecular Weight	269.30 g/mol
Melting Point	188-189 °C
XLogP3 (Predicted)	3.45
pKa (Predicted)	3.45 ± 0.36
Chemical Name	2-[(2,6-dimethylphenyl)carbamoyl]benzoic acid

Experimental Guidance for pH Stability Studies

Since direct stability data is unavailable, here are methodologies and troubleshooting guides for determining it.

Suggested Experimental Workflow

The following diagram outlines a recommended workflow for conducting a pH stability study for **Ftaxilide**.



[Click to download full resolution via product page](#)

Detailed Protocols & Troubleshooting

FAQ 1: How should I prepare Ftaxilide stock solutions for stability studies? Ftaxilide has moderate solubility in DMSO. For a 10 mM stock solution, dissolve 2.69 mg of Ftaxilide in 1 mL of DMSO. Gently vortex and warm if necessary to achieve complete dissolution [2].

- **Troubleshooting: Precipitation during dilution**
 - **Problem:** The compound precipitates when the DMSO stock is added to aqueous buffers.
 - **Solution:** This is common for compounds like Ftaxilide. Pre-wet the pipette tip with DMSO before aspirating the stock. Add the stock solution to the buffer slowly while vortexing vigorously to ensure homogeneous mixing. Consider using co-solvents (e.g., a small percentage of acetonitrile) in the buffer, provided they do not interfere with the stability-indicating assay.

FAQ 2: What analytical methods are suitable for quantifying Ftaxilide and its degradants? High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method.

- **Sample Preparation:** Withdraw aliquots from stability samples at predetermined time points. Dilute if necessary to fall within the calibration curve range. Filter through a 0.22 µm or 0.45 µm membrane to remove particulates.
- **Recommended HPLC Conditions (Generic):**
 - **Column:** C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
 - **Mobile Phase:** Gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid)
 - **Flow Rate:** 1.0 mL/min
 - **Detection:** UV spectrum, 210-280 nm
- **Method Validation:** The method must be **stability-indicating**, meaning it can separate Ftaxilide from its degradation products. This is confirmed by forcibly degrading samples (e.g., with acid, base, heat, oxidant) and verifying baseline separation between peaks.

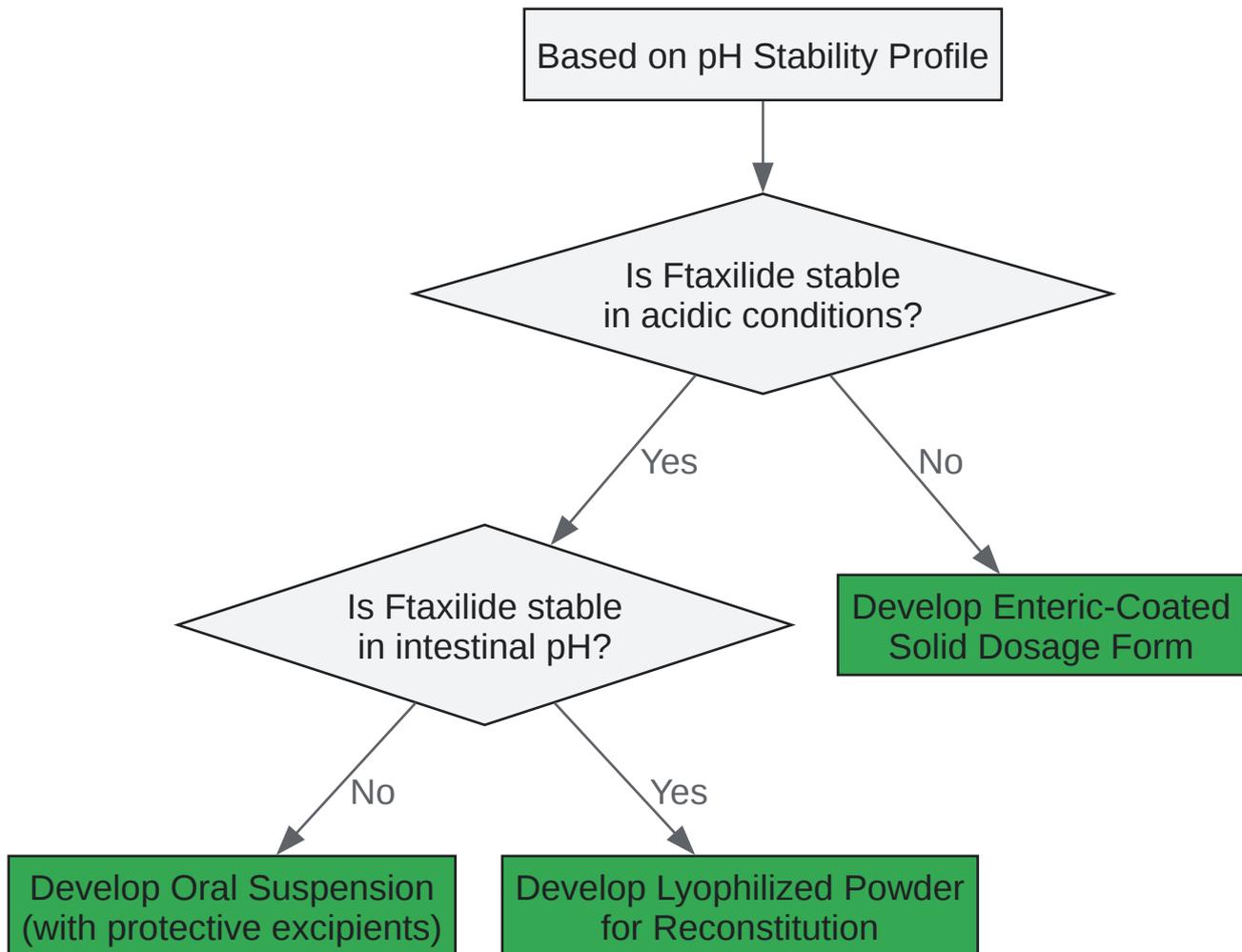
FAQ 3: What is a standard protocol for forced degradation studies across a pH range? Forced degradation helps identify potential degradation products and understand degradation kinetics [4].

- **Buffer Preparation:** Prepare a series of standard buffers (e.g., pH 1.2, 4.0, 7.4, 9.0). Ensure consistent ionic strength.
- **Experimental Setup:**
 - Dilute the DMSO stock solution 100-fold into each buffer (final DMSO concentration ~1%). Also, prepare a control sample in DMSO only.
 - Incubate the solutions at a constant temperature (e.g., 37°C or 60°C for accelerated studies).
 - Collect samples in triplicate at time zero and at regular intervals thereafter (e.g., 1, 2, 4, 8, 24 hours).

- **Data Analysis:** Plot the percentage of **Ftaxilide** remaining (calculated from HPLC peak area) versus time for each pH condition. This allows for the determination of degradation rates and half-lives.

Formulation Strategies Based on Stability Findings

Once you have stability data, you can use the following decision guide to identify suitable formulation pathways.



[Click to download full resolution via product page](#)

Supporting Formulation Details:

- **For Oral Suspensions (if unstable in gastric acid):** Suspend **Ftaxilide** in a vehicle containing a buffering agent (e.g., citrate or phosphate) to maintain a neutral pH in the microenvironment. Use suspending agents like sodium carboxymethyl cellulose (0.5%-1.0%) to ensure uniformity [2].

- **For Lyophilized Powders:** Lyophilization (freeze-drying) is excellent for water-sensitive drugs. Dissolve **Ftaxilide** in a suitable organic solvent (e.g., tert-butanol), freeze, and then dry under vacuum to create a stable, readily reconstitutable solid cake [4].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. | 19368-18-4 Ftaxilide [chemicalbook.com]
2. | antituberculosis agent | CAS# 19368-18-4 | InvivoChem Ftaxilide [invivochem.com]
3. China Ftaxilide CAS:19368-18-4 manufacturer supplier producer and... [nbinno.com]
4. Lyophilization process and products obtained thereby [patents.google.com]

To cite this document: Smolecule. [Ftaxilide stability under different pH conditions]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b003711#ftaxilide-stability-under-different-ph-conditions>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com